6-Bromo-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6-Bromo-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H4BrNO2 and a molecular weight of 250.05 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields . This compound is also referred to as 3-cyanocoumarin and is characterized by the presence of a bromine atom at the 6th position, a nitrile group at the 3rd position, and a carbonyl group at the 2nd position of the chromene ring .
Mechanism of Action
Target of Action
It’s known that coumarins, a class of compounds to which bocc belongs, have been tested for various biological activities including anti-hiv, anticancer, anti-microbial, anti-tumor, anti-tuberculosis, anti-platelet activity, anti-inflammatory, anti-asthmatic, anti-viral and antioxidants . Therefore, it’s plausible that BOCC may interact with a variety of cellular targets.
Mode of Action
The crystal structure of bocc has been determined by single crystal x-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions . These interactions could potentially play a role in its interaction with biological targets.
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 200-201°c . These properties could potentially influence its bioavailability.
Action Environment
It’s known that the compound is synthesized using cf3cooh as a catalyst in the knoevenagel condensation reaction . This suggests that the compound’s synthesis, and potentially its action, could be influenced by the chemical environment.
Preparation Methods
The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile can be achieved through several methods. One common method involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH) . The reaction typically proceeds under reflux conditions, and the product is obtained after purification by recrystallization . Another method involves the use of dual-frequency ultrasonication to react 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate . This green synthesis approach yields the desired compound in high purity and yield .
Chemical Reactions Analysis
6-Bromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The nitrile group at the 3rd position can participate in condensation reactions with various reagents to form new compounds.
Oxidation and Reduction Reactions: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include piperidine, sodium ethoxide (NaOEt), acetic acid (AcOH), and ammonium acetate (AcONH4) . The major products formed from these reactions include coumarin-3-carboxylic acid, coumarin-3-carboxamides, and various substituted coumarins .
Scientific Research Applications
6-Bromo-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
These compounds share the same chromene core structure but differ in the functional groups attached to the chromene ring. The presence of different functional groups can significantly influence the compounds’ chemical reactivity, biological activity, and applications . For example, the carboxylic acid and ester derivatives may exhibit different solubility and stability properties compared to the nitrile derivative .
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLPNNZWVUIODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76693-35-1 |
Source
|
Record name | 6-bromo-2-oxo-2H-chromene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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